Camphane

描述

Structure

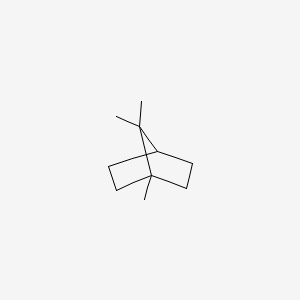

2D Structure

3D Structure

属性

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYHVAWEKZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196832 | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-15-3 | |

| Record name | Bornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

camphane structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of Camphane

Introduction

This compound, also known as bornane, is a saturated bicyclic monoterpene. Its rigid bridged ring system, derived from the bicyclo[2.2.1]heptane skeleton, serves as the foundational structure for a wide array of important natural products and synthetic molecules, including camphor (B46023), borneol, and isoborneol (B83184).[1] The unique stereochemical properties of the this compound core, characterized by fixed spatial arrangements and distinct steric environments, make it a valuable chiral scaffold in asymmetric synthesis and a subject of significant interest in medicinal chemistry and materials science. This guide provides a detailed examination of the structure, stereochemistry, and relevant experimental protocols associated with the this compound framework.

Core Structure of this compound

The systematic IUPAC name for this compound is 1,7,7-trimethylbicyclo[2.2.1]heptane.[1] Its structure consists of a cyclohexane (B81311) ring locked into a boat-like conformation by a one-carbon bridge (C7). This bridging creates a rigid, three-dimensional structure with notable steric and electronic properties. The carbon atoms at the junctions of the bridges (C1 and C4) are known as bridgehead carbons.

Figure 1. 2D Chemical Structure and 3D Ball-and-Stick Model of this compound.

Stereochemistry of the this compound Skeleton

The stereochemistry of this compound and its derivatives is defined by its rigid, bridged structure, which gives rise to multiple stereogenic centers and distinct spatial isomers.

Chiral Centers and Enantiomers

The this compound molecule possesses two chiral centers at the bridgehead positions, C1 and C4.[2] A chiral center is a carbon atom attached to four different substituent groups.[3][4] The presence of these centers means that this compound itself can exist as a pair of enantiomers: (1R,4R)-camphane and (1S,4S)-camphane. These enantiomers are non-superimposable mirror images of each other.

Endo and Exo Diastereomerism

When substituents are introduced onto the bicyclo[2.2.1]heptane ring system (at positions C2, C3, C5, or C6), another layer of stereoisomerism, known as diastereomerism, arises. These diastereomers are designated by the prefixes endo and exo.[5]

-

Exo Position : A substituent is in the exo position when it is oriented anti (away from) the longest bridge of the ring system (the C5-C6 bridge). In the case of a substituent at C2, the exo position is on the same side as the C7 bridge with the gem-dimethyl groups.

-

Endo Position : A substituent is in the endo position when it is oriented syn (on the same side as) the longest bridge. For a C2 substituent, this position is sterically more hindered due to its proximity to the C5 and C6 hydrogens.[6]

This fundamental stereochemical distinction is exemplified by the diastereomeric alcohols borneol and isoborneol, which are derivatives of this compound bearing a hydroxyl group at the C2 position.

-

Isoborneol is the exo isomer , where the hydroxyl group is less sterically hindered.

-

Borneol is the endo isomer , where the hydroxyl group is in a more sterically crowded environment.[7]

The relationship between camphor and its reduction products, isoborneol and borneol, provides a classic illustration of this stereochemistry.

References

- 1. Bornane | C10H18 | CID 92108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Camphane

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of camphane, also known as bornane. Intended for researchers, scientists, and professionals in drug development, this document consolidates critical data, outlines relevant experimental methodologies, and illustrates key conceptual relationships. This compound (1,7,7-trimethylbicyclo[2.2.1]heptane) is a saturated bicyclic monoterpene and the parent hydrocarbon for a wide range of important compounds, including camphor (B46023) and borneol. A thorough understanding of its fundamental properties is essential for its application in synthesis, as a substrate in biochemical studies, and as a reference compound in analytical chemistry.

Chemical Structure and Nomenclature

This compound is a bridged bicyclic alkane. Its rigid, three-dimensional structure is derived from the bicyclo[2.2.1]heptane skeleton, substituted with three methyl groups: two at the C7 position (gem-dimethyl bridge) and one at the C1 bridgehead. This structure results in significant steric strain and dictates its characteristic chemical behavior and physical properties.

Physical Properties

The physical properties of this compound are characteristic of a nonpolar, saturated hydrocarbon of its molecular weight. Its highly symmetrical, cage-like structure contributes to its unusually high melting point for an alkane of its size, allowing it to sublime at atmospheric pressure.

Data Summary

All quantitative physical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Conditions | Source(s) |

| Melting Point | 157.0 - 159.0 °C | 760.00 mm Hg | [4] |

| 158.5 °C | [1] | ||

| Boiling Point | 160.0 - 162.0 °C | 760.00 mm Hg | [4] |

| 161 °C | [1] | ||

| Vapor Pressure | 4.931 mmHg (est.) | 25.00 °C | [4] |

| Flash Point | 32.40 °C (90.00 °F) (est.) | TCC | [4] |

| Appearance | Solid | Standard | |

| Odor | Mild, borneol-like | [4] | |

| Solubility in Water | 4.409 mg/L (est.) | 25 °C | [4] |

| Insoluble | [4] | ||

| Solubility in Organic Solvents | Soluble in alcohol | [4] | |

| Log P (o/w) | 4.431 (est.) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. As a saturated hydrocarbon, its spectral features are relatively simple.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene (B1212753) and methine protons of the bicyclic system, and distinct singlets for the three methyl groups. The chemical shifts would be in the typical alkane region (approx. 0.8-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the molecule, including the methyl, methylene, methine, and quaternary carbons of the bicyclic framework.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, typical for alkanes. The peak corresponding to the gem-dimethyl group is also a characteristic feature.

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, this compound will show a molecular ion (M⁺•) peak at m/z = 138. The fragmentation pattern will be complex due to the rigid bicyclic structure, with characteristic losses of methyl (CH₃) and ethyl (C₂H₅) fragments.

Chemical Properties and Reactivity

As a saturated alkane, this compound is generally unreactive. Its chemistry is dominated by free-radical reactions under harsh conditions, typical of other alkanes.

-

Combustion: this compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.

-

Halogenation: It can undergo free-radical substitution with halogens (e.g., Cl₂, Br₂) upon exposure to UV light or high temperatures, leading to a mixture of halogenated products.

-

Stability: The bicyclic ring system is strained but thermally stable. It does not undergo the reactions typical of unsaturated compounds (e.g., addition, oxidation) under normal conditions.

-

Biochemical Reactivity: this compound serves as a substrate for certain enzymes, most notably cytochrome P-450cam, which hydroxylates it stereospecifically.

Experimental Protocols

Detailed experimental protocols for the determination of physical and spectroscopic data are outlined below. These represent standard methodologies applicable to solid organic compounds like this compound.

Melting Point Determination

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (157-159 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

Boiling Point Determination

-

Apparatus: Standard distillation apparatus or micro boiling point apparatus (Thiele tube).

-

Procedure (Micro Method):

-

A small amount of this compound is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The oil is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat is removed, and the oil bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]

-

Spectroscopic Analysis Protocol (General Workflow)

-

Sample Preparation:

-

For NMR, dissolve a 5-10 mg sample of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

For IR, prepare a KBr pellet by grinding 1-2 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.

-

For MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) for analysis by GC-MS or direct infusion.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard acquisition parameters are used for routine analysis.

-

IR: Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

MS: Introduce the sample into the mass spectrometer. Acquire data using Electron Ionization (EI) mode to observe the molecular ion and characteristic fragmentation patterns.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and properties of this compound.

Caption: Workflow for the characterization of this compound.

Caption: Relationship between this compound's structure and its properties.

References

An In-depth Technical Guide to the Synthesis of Camphane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for camphane and its key derivatives. This compound, a bicyclic monoterpene, serves as a foundational scaffold in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental methodologies, and quantitative data to support researchers in the synthesis and derivatization of this versatile molecule.

Core Synthesis Pathways of the this compound Scaffold

The synthesis of the this compound skeleton primarily originates from two readily available natural products: α-pinene and camphene (B42988). These routes converge on key intermediates such as bornyl chloride and isoborneol (B83184), which can then be converted to this compound or further functionalized.

Synthesis from α-Pinene via Wagner-Meerwein Rearrangement

A common industrial route to the camphor (B46023) and this compound family of compounds begins with α-pinene, the major component of turpentine. The key step in this pathway is the Wagner-Meerwein rearrangement, a classic carbocation rearrangement in terpene chemistry.

The process involves the treatment of α-pinene with a strong acid, typically hydrogen chloride, which protonates the double bond to form a tertiary carbocation. This intermediate then undergoes a rearrangement of the carbon skeleton to form the more stable bornyl cation, which is subsequently trapped by a chloride ion to yield bornyl chloride.

Experimental Protocol: Synthesis of Bornyl Chloride from α-Pinene

A detailed experimental protocol for this reaction involves saturating cool, dry α-pinene with dry hydrogen chloride gas. The reaction mixture is then typically cooled to induce crystallization of the bornyl chloride, which can be separated from oily byproducts.

-

Reagents: α-pinene, dry hydrogen chloride gas.

-

Procedure: Cool dry α-pinene in an appropriate solvent. Bubble dry hydrogen chloride gas through the solution while maintaining a low temperature. The bornyl chloride precipitates as a solid and can be isolated by filtration.

-

Yield: This reaction can proceed in high yield, though the formation of isomeric chlorides is possible.

Bornyl chloride can then be converted to this compound through dehalogenation. A common method for this transformation is radical dehalogenation using tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

Synthesis from Camphene

Camphene, another abundant monoterpene, provides a more direct route to isoborneol, a key precursor to both camphor and this compound.

The hydration of camphene to isoborneol can be achieved through various acid-catalyzed methods. This reaction also proceeds via a Wagner-Meerwein rearrangement.

Experimental Protocol: Catalytic Hydration of Camphene

-

Catalysts: Strong acid cation exchange resins, phosphotungstic acid, or composite catalysts such as tartaric acid-boric acid can be employed.

-

Reaction Conditions: The reaction is typically carried out in a solvent such as aqueous acetic acid or isopropanol (B130326) at temperatures ranging from 50 to 80°C.

-

Work-up: The product mixture is neutralized, and the isoborneol is extracted with an organic solvent. Purification is typically achieved by crystallization or chromatography.

Once isoborneol is obtained, the synthesis of this compound requires the reduction of the hydroxyl group. This can be a challenging transformation, and often proceeds through the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction. A more direct, albeit less common, method would be a Barton-McCombie deoxygenation.

Synthesis via Reduction of Camphor

Camphor, a readily available and relatively inexpensive starting material, can be reduced to a mixture of isoborneol and its stereoisomer, borneol. Isoborneol is typically the major product due to steric hindrance directing the hydride attack to the less hindered endo face of the carbonyl group.

Experimental Protocol: Reduction of Camphor to Isoborneol

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a commonly used and selective reducing agent for this transformation.

-

Solvent: The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695).

-

Procedure: Camphor is dissolved in the alcohol, and sodium borohydride is added portion-wise. The reaction is often stirred for a period at room temperature or with gentle heating.

-

Work-up: The reaction is quenched by the addition of water, which precipitates the product. The solid isoborneol is then collected by filtration and can be purified by recrystallization.

-

Yield: This reduction typically proceeds in high yield, with isoborneol as the major diastereomer.

Synthesis of this compound Derivatives

The this compound scaffold can be functionalized at various positions to generate a diverse range of derivatives with potential applications in drug discovery and materials science.

Aminothis compound Derivatives

Aminocamphanes are valuable building blocks for the synthesis of chiral ligands and biologically active molecules.

A common route to aminothis compound involves the reduction of camphor oxime. Camphor oxime can be prepared by the reaction of camphor with hydroxylamine (B1172632).

Experimental Protocol: Synthesis of Aminothis compound from Camphor Oxime

-

Preparation of Camphor Oxime: Camphor is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (B1210297) in an alcoholic solvent. The mixture is typically refluxed, and the camphor oxime is isolated upon cooling.

-

Reduction of Camphor Oxime: The oxime can be reduced to the corresponding amine using reducing agents such as sodium in ethanol or catalytic hydrogenation.

The Leuckart reaction provides a method for the direct reductive amination of camphor to form N-formylaminothis compound, which can then be hydrolyzed to the primary amine.

Experimental Protocol: Leuckart Reaction of Camphor

-

Reagents: Camphor is heated with ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures (typically 160-185°C).

-

Procedure: The reaction mixture is heated for several hours. Upon completion, the mixture is cooled and treated with hydrochloric acid to hydrolyze the intermediate N-formyl derivative to the amine hydrochloride salt. The free amine can be liberated by treatment with a base.

Alkylated this compound Derivatives

Alkylation of camphor can be achieved by forming the enolate of camphor followed by reaction with an alkyl halide. The stereoselectivity of the alkylation is influenced by the reaction conditions and the nature of the enolate counter-ion.

Experimental Protocol: Alkylation of Camphor

-

Base: A strong base such as lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of camphor to form the enolate.

-

Electrophile: An alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) is added to the enolate solution at low temperature.

-

Stereoselectivity: The alkylation can proceed from either the exo or endo face, and the diastereomeric ratio of the products is dependent on the reaction conditions.

Halogenated this compound Derivatives

Direct halogenation of this compound is challenging due to the unactivated nature of the alkane backbone. However, halogenated derivatives can be prepared from functionalized precursors. For example, bornyl chloride and isobornyl chloride are readily synthesized from α-pinene and camphene, respectively. Further electrophilic halogenation can be performed on camphene to introduce halogens at the double bond, which can then be followed by reduction to the saturated this compound derivative.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations described in this guide.

Table 1: Synthesis of Isoborneol from Camphene

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Camphene Conversion (%) | Isoborneol Selectivity (%) | Reference |

| Tartaric acid-boric acid | Acetic acid/water | 70 | 18 | 86.5 | High (with isobornyl acetate) | [1] |

| Strong acid cation exchange resin | Isopropanol | 80-220 | Continuous flow | up to 90.6 | up to 86.4 | [2][3] |

| Phosphotungstic acid | Acetic acid/water | 50 | - | High | High | [1] |

Table 2: Reduction of Camphor to Isoborneol

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereomeric Ratio (Isoborneol:Borneol) | Reference |

| NaBH₄ | Methanol | Room Temp - Reflux | 30 min - 2h | >90 | ~4:1 to 9:1 | [1][4][5] |

| LiAlH₄ | Diethyl ether | Reflux | - | High | Varies | [5] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core synthetic pathways to this compound and its derivatives.

Caption: Core synthetic pathways to this compound and its derivatives.

Caption: Experimental workflow for the reduction of camphor to isoborneol.

References

- 1. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odinity.com [odinity.com]

- 5. spectrum.troy.edu [spectrum.troy.edu]

biological activities of camphane compounds

An In-depth Technical Guide to the Biological Activities of Camphane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a saturated bicyclic monoterpene with the chemical formula C₁₀H₁₈, serves as the structural backbone for a wide array of naturally occurring and synthetic compounds.[1][2] Derivatives of the this compound skeleton, including camphor, borneol, and camphene (B42988), are found in the essential oils of numerous medicinal and aromatic plants.[3] These compounds have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities. These activities range from antimicrobial and antiviral to neuroprotective and anti-inflammatory effects.[3][4] Their lipophilic nature and relatively small molecular size make them promising candidates for therapeutic agent development. This guide provides a comprehensive technical overview of the multifaceted , focusing on quantitative data, mechanisms of action, and relevant experimental methodologies to support further research and development.

Antiviral Activity

Several studies have highlighted the potential of this compound derivatives as broad-spectrum antiviral agents, particularly against enveloped viruses. The mechanism often involves the inhibition of the fusion process between viral and cellular membranes.[5][6]

Quantitative Data: Antiviral Efficacy

The antiviral activity of various this compound derivatives has been quantified using metrics such as the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these two values, the selectivity index (SI = CC₅₀/IC₅₀), is a critical measure of a compound's therapeutic potential.

| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2a (pyrrolidine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 45.3 | >100 | >2.2 | [5] |

| 2a (pyrrolidine derivative) | Ebola pseudotype virus | HEK293T | 0.12 | >100 | >833 | [5] |

| 2a (pyrrolidine derivative) | Authentic Ebola virus (EBOV) | Vero E6 | 18.3 | >100 | >5.5 | [5] |

| 2a (pyrrolidine derivative) | Hantaan virus pseudovirus | HEK293T | 9.1 | >100 | >11 | [5] |

| 3a (piperidine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 24.2 | >100 | >4.1 | [5] |

| 4a (4-methylpiperidine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 64.8 | >100 | >1.5 | [5] |

| 6a (benzylpiperazine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 3.4 | 33.7 | 9.9 | [5] |

| 7b (morpholine derivative) | Influenza A/PR/8/34 (H1N1) | MDCK | 49.3 | >100 | >2.0 | [5] |

Proposed Mechanism of Action: Viral Fusion Inhibition

Molecular modeling and experimental data suggest that camphene derivatives target the surface proteins of enveloped viruses, which are essential for the fusion between the viral envelope and the host cell membrane.[6][7] The bicyclic this compound framework and a nitrogen-containing heterocyclic moiety appear to be key structural features for this activity.[5]

Caption: Proposed mechanism of antiviral action for this compound derivatives.

Experimental Protocol: Plaque Reduction Neutralization Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for Ebola) in 6- or 12-well plates and incubate until 90-100% confluency is reached.

-

Compound and Virus Preparation: Prepare serial dilutions of the this compound compound in a serum-free medium. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures. Include a virus-only control and a cell-only (mock) control.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing a maintenance concentration of the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells with a formalin solution and stain with a crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.

-

Calculation: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Neuroprotective Activity

Monoterpenes, including camphene, have demonstrated significant neuroprotective potential, making them attractive candidates for the study of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][8] Their mechanisms converge on mitigating oxidative stress, neuroinflammation, and mitochondrial dysfunction.[8]

Mechanism of Action: Anti-Inflammatory and Antioxidant Pathways

Camphene and related compounds exert neuroprotective effects by modulating key signaling pathways involved in inflammation and oxidative stress. They can suppress the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to the inflammatory cascade.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound compounds.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Antibacterial Activity

Derivatives of this compound have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus spp. (VRE).[9]

Quantitative Data: Antibacterial Efficacy

The primary metric for antibacterial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide (TSC) | S. aureus (ATCC 29213) | 1.9 - 3.9 | [9] |

| Thiosemicarbazide (TSC) | Enterococcus spp. (clinical isolates) | 1.9 - 31.2 | [9] |

| 4-Hydroxy-thiosemicarbazone (4-OH-TSZ) | S. aureus (ATCC 29213) | 1.9 - 3.9 | [9] |

| 4-Hydroxy-thiosemicarbazone (4-OH-TSZ) | Enterococcus spp. (clinical isolates) | 1.9 - 31.2 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method (e.g., CLSI guidelines) to determine the MIC of an antibacterial agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the this compound compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a plate reader.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies aim to identify the key molecular features responsible for a compound's pharmacological effects, guiding the design of more potent and selective analogs.[10][11] For instance, in antiviral camphene derivatives, the bicyclic core provides a necessary scaffold, while the nature of the heterocyclic substituent fine-tunes the activity and toxicity.[5]

Caption: A logical workflow for structure-activity relationship (SAR) studies.

Conclusion

This compound and its derivatives represent a versatile and valuable class of natural products with a broad spectrum of biological activities. Their demonstrated efficacy as antiviral, neuroprotective, and antibacterial agents positions them as promising scaffolds for the rational design of novel therapeutics. The quantitative data and mechanistic insights summarized in this guide underscore the potential of these compounds. Further research, focusing on detailed structure-activity relationship studies, optimization of pharmacokinetic properties, and in vivo efficacy trials, is warranted to translate these promising preclinical findings into clinically relevant applications.

References

- 1. Bornane | C10H18 | CID 92108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 135048054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of Monoterpenoids and their Derivatives for Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. (-)-Camphene-based derivatives as potential antibacterial agents against Staphylococcus aureus and Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Structure-activity relationship of isothis compound derivatives/Two examples (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Camphane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of camphane, a bicyclic monoterpene, and the scientific methodologies for its extraction and purification. This compound and its derivatives hold significant interest in various scientific and pharmaceutical fields, making a thorough understanding of their sourcing and isolation crucial for research and development.

Natural Sources of this compound and Related Compounds

This compound, along with its more commercially recognized oxidized derivative, camphor (B46023), and the related monoterpene camphene (B42988), is predominantly found in the essential oils of a variety of plant species. The concentration and composition of these compounds can vary significantly based on the plant's geographic location, species, and the specific part of the plant being analyzed.

The camphor tree, Cinnamomum camphora, stands out as a primary and historically significant source. Essential oils are extracted from its wood, branches, and leaves.[1][2] Additionally, various species of the genus Artemisia, commonly known as sagebrush or wormwood, are notable for their this compound and camphor content.[3][4][5]

Table 1: Quantitative Analysis of this compound and Related Compounds in Select Natural Sources

| Plant Species | Plant Part | Major Compounds (% of Essential Oil) | This compound/Camphene Content (%) | Camphor Content (%) | Essential Oil Yield (%) | Reference(s) |

| Cinnamomum camphora | Leaves | Camphor, α-Pinene, D-Limonene, Camphene | 6.99 | 36.81 | 1.0 | [1] |

| Cinnamomum camphora | Stem Bark | D-camphor, 1,8-cineole, α-terpineol | Not specified | 51.3 | 0.42 | [6] |

| Cinnamomum camphora | Fruits | Safrole, D-camphor, Linalool, 1,8-cineole | Not specified | 28.1 | 1.18 | [6] |

| Cinnamomum camphora | Seeds | Eucalyptol, Methyleugenol, Linalool, Camphor | Not specified | 5.5 | 2.2 | [7][8] |

| Artemisia cana | Aerial Parts | 1,8-cineole, Camphor | High | 15.9 - 37.3 | 1.3 | [4] |

| Artemisia frigida | Aerial Parts | Camphor, 1,8-cineole, Borneol | High | High | 1.5 | [4] |

| Artemisia longifolia | Aerial Parts | 1,8-cineole, Camphor | High | High | 0.3 - 0.5 | [4] |

| Artemisia ludoviciana | Aerial Parts | 1,8-cineole, Camphor | High | High | 0.3 - 0.5 | [4] |

| Artemisia absinthium (from Golestan) | Aerial Parts | Sabinene, n-Decane, o-Cymene, cis-Thujone | Not specified | Not specified | Not specified | [3] |

| Artemisia absinthium (from Semnan) | Aerial Parts | cis-Thujone, Sabinene, Camphor | Not specified | 6.98 | Not specified | [3] |

| Artemisia aucheri (from Isfahan) | Aerial Parts | Hydroxy dihydro-lavandulyl acetate (B1210297), Linalool, Geraniol acetate, Camphor | Not specified | 4.15 | Not specified | [3] |

Isolation and Purification Methodologies

The isolation of this compound and its related compounds from plant matrices primarily involves the extraction of essential oils, followed by purification techniques to isolate the target molecules.

Extraction of Essential Oils

Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials.[9][10] This technique is particularly suitable for volatile compounds like this compound.

Experimental Protocol for Steam Distillation:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, chipped wood) is loaded into a still. For efficient extraction, the material should be of an appropriate size to allow steam to penetrate effectively.[11]

-

Steam Generation: Steam is generated either in a separate boiler and introduced into the still (direct steam distillation) or by boiling water in the bottom of the still below the plant material (water-steam distillation).[12]

-

Extraction: The steam passes through the plant material, causing the volatile essential oils to vaporize.[10] The mixture of steam and essential oil vapor is then directed to a condenser.

-

Condensation: The vapor mixture is cooled in the condenser, typically using circulating cold water, which causes it to liquefy.[12]

-

Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator (e.g., a Florentine flask). Due to their immiscibility and density difference, the essential oil will form a separate layer from the water and can be decanted.[13]

Solvent extraction is an alternative method that can be employed, particularly for less volatile or heat-sensitive compounds.[9]

Experimental Protocol for Solvent Extraction:

-

Solvent Selection: A suitable non-polar organic solvent, such as hexane (B92381) or a hexane:ethyl acetate mixture, is chosen based on the polarity of the target terpenes.[14][15]

-

Maceration: The ground plant material is submerged in the selected solvent and agitated for a period ranging from a few hours to overnight to allow for the dissolution of the terpenes.[14]

-

Filtration: The mixture is filtered to separate the plant solids from the solvent containing the dissolved essential oils.

-

Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to yield the crude essential oil.

Supercritical CO2 extraction is a more modern and environmentally friendly technique that offers high selectivity.[9]

Experimental Protocol for Supercritical CO2 Extraction:

-

Parameter Optimization: Key parameters including pressure, temperature, and CO2 flow rate are optimized to achieve the desired extraction efficiency and selectivity. Typical starting parameters are in the range of 45-60°C and 3000-5000 psi.[16] For instance, a study on Cinnamomum camphora found a yield of 4.63% at 25 MPa and 45°C over 2.5 hours.[1]

-

Extraction: The plant material is placed in an extraction vessel, and supercritical CO2 is passed through it. The CO2 acts as a solvent, dissolving the essential oils.

-

Separation: The pressure and/or temperature is then altered, causing the CO2 to lose its solvent power and the essential oil to precipitate out for collection.

Purification of this compound

Following the initial extraction of the essential oil, further purification is often necessary to isolate this compound from other components.

Column chromatography is a standard technique for separating compounds based on their differential adsorption to a stationary phase.[17][18][19]

Experimental Protocol for Column Chromatography:

-

Stationary Phase Selection: A polar adsorbent like silica (B1680970) gel is commonly used as the stationary phase.[20]

-

Mobile Phase Selection: A non-polar solvent or a mixture of non-polar solvents (eluent) is used as the mobile phase. The choice of eluent is critical for achieving good separation and can be optimized using thin-layer chromatography (TLC) prior to running the column.[18][20]

-

Column Packing: The column is carefully packed with the stationary phase to avoid air bubbles and ensure a uniform bed.

-

Sample Loading and Elution: The crude essential oil is loaded onto the top of the column, and the mobile phase is passed through the column.

-

Fraction Collection: As the mobile phase moves down the column, the different compounds in the mixture travel at different rates. Fractions are collected as the eluent drips from the bottom of the column.

-

Analysis: The collected fractions are analyzed (e.g., by TLC or GC-MS) to identify those containing the purified this compound.

Gas chromatography is a powerful analytical technique for separating and identifying volatile compounds.[21][22] While primarily an analytical tool, preparative GC can be used for the purification of small quantities of compounds.

Typical GC Conditions for this compound Analysis:

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating non-polar compounds like this compound.[6][23]

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.[24]

-

Temperature Program: The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a final temperature.[1][23]

-

Injector and Detector Temperature: The injector and detector are maintained at a high temperature to ensure the sample is vaporized upon injection and detected effectively.[23]

Biosynthesis of this compound

This compound and other monoterpenes are synthesized in plants via the isoprenoid pathway.[25] The biosynthesis begins with the cyclization of geranyl diphosphate (B83284) (GPP) to form the bornyl diphosphate backbone.[25] This process involves a series of enzymatic reactions.

Caption: Simplified overview of the this compound biosynthesis pathway.

Experimental Workflow

The overall process for isolating and purifying this compound from natural sources can be summarized in the following workflow.

Caption: Workflow for the isolation and purification of this compound.

Relevance to Drug Development

This compound and its derivatives have garnered attention in drug development due to their diverse biological activities. For instance, certain camphene derivatives have demonstrated broad-spectrum antiviral activities against enveloped viruses such as the influenza virus and Ebola virus.[26][27] The bicyclic monoterpenoid scaffold of this compound provides a unique structural framework for the rational design of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound derivatives could lead to the discovery of new lead compounds for various diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. naturallythinking.com [naturallythinking.com]

- 3. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 4. xoc.uam.mx [xoc.uam.mx]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. GC×GC-TOFMS Analysis of Essential Oils Composition from Leaves, Twigs and Seeds of Cinnamomum camphora L. Presl and Their Insecticidal and Repellent Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. cedarstoneindustry.com [cedarstoneindustry.com]

- 11. engineering.iastate.edu [engineering.iastate.edu]

- 12. purodem.com [purodem.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. supercriticalfluids.com [supercriticalfluids.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Column chromatography - Wikipedia [en.wikipedia.org]

- 19. chromtech.com [chromtech.com]

- 20. m.youtube.com [m.youtube.com]

- 21. microbenotes.com [microbenotes.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Camphane and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize the bicyclic monoterpene, camphane. Due to the limited availability of published spectroscopic data for this compound itself, this guide will utilize the well-characterized and structurally similar derivative, camphor (B46023), as a primary illustrative example. The fundamental principles and experimental protocols detailed herein are directly applicable to the analysis of this compound and other related bicyclic systems.

This compound, also known as bornane, possesses a saturated bicyclic [2.2.1] heptane (B126788) skeleton.[1][2] Its structure serves as the foundational framework for a variety of important natural and synthetic compounds. Camphor, a ketone derivative of this compound, shares this core structure and provides distinct spectroscopic features that are highly instructive for analytical purposes.

Figure 1. Chemical structure of this compound (Bornane).

Figure 2. Chemical structure of Camphor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a molecule like camphor, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopic Data of Camphor

The ¹H NMR spectrum of camphor displays signals corresponding to its non-equivalent protons. The chemical shifts are influenced by the local electronic environment, including the deshielding effect of the carbonyl group.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 (endo) | ~1.85 | ddd | J = 18.0, 4.5, 3.0 |

| H-3 (exo) | ~2.35 | ddd | J = 18.0, 4.5, 3.5 |

| H-4 | ~2.09 | t | J = 4.5 |

| H-5 (endo) | ~1.68 | m | - |

| H-5 (exo) | ~1.37 | m | - |

| H-6 (endo) | ~1.37 | m | - |

| H-6 (exo) | ~1.96 | m | - |

| CH₃-8 | ~0.84 | s | - |

| CH₃-9 | ~0.92 | s | - |

| CH₃-10 | ~0.96 | s | - |

Note: Data is compiled from various sources and typical values in CDCl₃. Actual values may vary based on experimental conditions.[3][4][5][6]

¹³C NMR Spectroscopic Data of Camphor

The proton-decoupled ¹³C NMR spectrum of camphor shows distinct signals for each of its ten carbon atoms. The carbonyl carbon (C-2) is significantly downfield due to the electronegativity of the oxygen atom.[7]

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | ~57.6 |

| C-2 | ~219.5 |

| C-3 | ~43.2 |

| C-4 | ~43.0 |

| C-5 | ~27.0 |

| C-6 | ~29.9 |

| C-7 | ~46.7 |

| C-8 (CH₃) | ~19.1 |

| C-9 (CH₃) | ~19.7 |

| C-10 (CH₃) | ~9.2 |

Note: Data is compiled from various sources and typical values in CDCl₃. Actual values may vary based on experimental conditions.[4][6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data of Camphor

The IR spectrum of camphor is dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| C-H stretch (sp³) | ~2850-3000 | Strong, sharp |

| C=O stretch (ketone) | ~1740-1780 | Very Strong |

| CH₂/CH₃ bend | ~1375-1475 | Medium |

| C-O stretch | ~1050 | Medium |

Note: Data is compiled from various sources. Peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data of Camphor

In electron ionization (EI) mass spectrometry, camphor undergoes characteristic fragmentation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 30 | [M]⁺ (Molecular Ion) |

| 108 | 50 | [M - C₃H₈]⁺ |

| 95 | 100 | [M - C₃H₇O]⁺ |

| 81 | 65 | [C₆H₉]⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

Note: Fragmentation patterns and relative intensities are typical for electron ionization and can be found in spectral databases like NIST.[14][15]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be chosen to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Perform baseline correction to obtain a flat baseline.

-

For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation :

-

Place a small amount (a few milligrams) of the solid sample in a clean test tube or vial.[9]

-

Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to completely dissolve the solid.[9]

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and let it evaporate.[9]

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction :

-

For a volatile solid like camphor, a direct insertion probe or a GC-MS system can be used.

-

If using a direct probe, a small amount of the sample is placed in a capillary tube, which is then inserted into the ion source.

-

The sample is heated in the vacuum of the mass spectrometer to promote vaporization.

-

-

Ionization and Analysis :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[16]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing :

-

The separated ions are detected, and their abundance is recorded.

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and the major fragment ions are identified and labeled.

-

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like this compound involves a series of steps from sample preparation to final data interpretation. The following diagram illustrates a typical workflow.

Caption: Workflow for the spectroscopic characterization of a solid organic compound.

References

- 1. Bornane | C10H18 | CID 92108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bornane - Wikipedia [en.wikipedia.org]

- 3. DL-Camphor(21368-68-3) 1H NMR spectrum [chemicalbook.com]

- 4. D-CAMPHOR(464-49-3) 13C NMR spectrum [chemicalbook.com]

- 5. D-CAMPHOR(464-49-3) 1H NMR [m.chemicalbook.com]

- 6. bmse001230 Camphor at BMRB [bmrb.io]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Camphor [orgspectroscopyint.blogspot.com]

- 8. spectrabase.com [spectrabase.com]

- 9. brainly.com [brainly.com]

- 10. Solved Analyze the IR Spectrum for Camphor and compare with | Chegg.com [chegg.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. DL-Camphor(21368-68-3) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Camphor [webbook.nist.gov]

- 16. Differentiation of isomeric this compound-2,3-diols by NMR spectroscopy and chemical ionization mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Stability of Camphane Conformers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphane, a saturated bicyclic monoterpene, serves as the structural backbone for a wide array of biologically active compounds and natural products, including camphor (B46023) and borneol. The rigid, bridged ring system of this compound, also known as bornane or 1,7,7-trimethylbicyclo[2.2.1]heptane, significantly constrains its conformational flexibility compared to monocyclic alkanes. However, subtle puckering and torsional variations within this framework give rise to distinct conformers with differing thermodynamic stabilities. Understanding the conformational landscape and the relative energies of these conformers is paramount for comprehending the stereochemistry, reactivity, and biological interactions of its derivatives, which is of critical importance in the field of drug design and development.

This technical guide provides a comprehensive overview of the thermodynamic stability of this compound conformers, detailing the experimental and computational methodologies employed in their study, and presenting key quantitative data to aid in comparative analysis.

Conformational Isomers of this compound

The bicyclo[2.2.1]heptane skeleton of this compound is inherently strained, deviating significantly from the ideal tetrahedral geometry of acyclic alkanes. The primary conformational flexibility in the this compound molecule arises from the potential for puckering in the six-membered rings, which are forced into boat-like arrangements. The key conformers of the parent this compound molecule are generally understood to be variations of a twisted-boat conformation.

Furthermore, substituents on the this compound skeleton give rise to stereoisomers, most notably endo and exo isomers. The terms endo and exo describe the relative stereochemistry of a substituent on the bicyclic ring. The exo position is on the same side as the one-carbon bridge, while the endo position is on the opposite side. The thermodynamic stability of these isomers is a critical factor in synthetic and medicinal chemistry. In many bicyclic systems, the exo isomer is thermodynamically more stable due to reduced steric hindrance.[1][2]

Experimental Determination of Conformational Stability

The determination of the conformational preferences and thermodynamic stability of this compound and its derivatives relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[3] For this compound derivatives, proton-proton coupling constants (³JHH) are particularly informative. These coupling constants are related to the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. By measuring these coupling constants, the geometry of the ring system and the orientation of substituents can be inferred.

A study on the four diastereoisomers of this compound-2,3-diol provides valuable insight into the relationship between dihedral angles and coupling constants in a rigid five-membered ring within the this compound framework.[4][5][6]

Experimental Protocol: ¹H NMR Spectroscopy of this compound Derivatives

-

Sample Preparation: A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 5 to 20 mg/mL.

-

Data Acquisition: High-resolution ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire one-dimensional proton spectra.

-

Spectral Analysis: The chemical shifts (δ) and coupling constants (J) are extracted from the spectra. For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to aid in the assignment of proton signals and to provide information about through-space proximities of protons, respectively.

-

Karplus Analysis: The experimentally determined vicinal coupling constants (³JHH) are used in conjunction with the Karplus equation to estimate the dihedral angles between the coupled protons. This information is then used to deduce the preferred conformation of the molecule in solution.

Gas-Phase Electron Diffraction (GED)

Experimental Protocol: Gas-Phase Electron Diffraction

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, bond lengths, bond angles, and dihedral angles are derived by fitting the experimental data to a molecular model.

Computational Analysis of Conformational Stability

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules and to calculate the relative energies of different conformers. Molecular mechanics and quantum mechanics are the two primary approaches used for this purpose.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. The energy is calculated using a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions.

Computational Protocol: Molecular Mechanics Conformational Search

-

Structure Input: A 3D model of the this compound molecule is built using molecular modeling software.

-

Force Field Selection: An appropriate force field is chosen, such as MMFF94 or AMBER. The choice of force field can influence the calculated energies.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This involves rotating rotatable bonds and exploring different ring puckers.

-

Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

-

Analysis of Results: The relative energies of the minimized conformers are calculated to determine their relative thermodynamic stabilities. The conformer with the lowest energy is the global minimum and is predicted to be the most stable.

Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule. These methods are computationally more expensive than molecular mechanics but can provide more reliable energy differences between conformers.

Computational Protocol: DFT Energy Calculations

-

Geometry Optimization: The geometries of the conformers identified through a molecular mechanics search (or other means) are optimized at a chosen level of theory (e.g., B3LYP/6-31G*). This process finds the minimum energy structure for each conformer at that level of theory.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Relative Energy Calculation: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated to determine their relative populations at a given temperature.

Quantitative Data Summary

The following tables summarize key quantitative data related to the conformational analysis of this compound derivatives and the parent bicyclo[2.2.1]heptane system.

Table 1: Selected ¹H NMR Coupling Constants for this compound-2,3-diols [4][5][6]

| Diastereoisomer | Coupled Protons | Dihedral Angle (approx.) | Coupling Constant (J) in c.p.s. |

| 2-exo,3-exo-diol | H₂-endo, H₃-endo | 0° (cis) | 7.7 |

| 2-endo,3-endo-diol | H₂-exo, H₃-exo | 0° (cis) | 8.9 |

| 2-exo,3-endo-diol | H₂-endo, H₃-exo | 120° (trans) | 2.2 |

| 2-endo,3-exo-diol | H₂-exo, H₃-endo | 120° (trans) | 2.3 |

Table 2: Structural Parameters of Norbornane (B1196662) from Gas Electron Diffraction [7]

| Parameter | Value |

| C₁-C₂ bond length | 1.539 Å |

| C₂-C₃ bond length | 1.552 Å |

| C₁-C₇ bond length | 1.558 Å |

| ∠C₁-C₇-C₄ angle | 93.1° |

| ∠C₁-C₂-C₃ angle | 103.2° |

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental and computational determination of this compound conformer stability.

Caption: Experimental workflows for NMR and GED analysis.

Caption: Computational workflows for MM and QM analysis.

Conclusion

The thermodynamic stability of this compound conformers is a complex interplay of steric and torsional strain inherent to its rigid bicyclic structure. While the parent hydrocarbon has limited conformational freedom, the introduction of substituents leads to distinct stereoisomers with significant energy differences, which can be rationalized and quantified through a combination of experimental techniques like NMR spectroscopy and gas-phase electron diffraction, and computational methods such as molecular mechanics and quantum mechanics. The data and protocols presented in this guide offer a foundational understanding for researchers in medicinal chemistry and materials science, where the precise three-dimensional structure of this compound derivatives is crucial for their function and properties. Further targeted studies on a wider range of this compound derivatives will continue to refine our understanding of the subtle factors governing their conformational preferences and thermodynamic stability.

References

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound|C10H18|For Research Use Only [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

The Genesis of a Bicyclic Core: A Technical History of Camphane's Discovery and Synthesis

For researchers, scientists, and drug development professionals, understanding the foundational molecules of medicinal chemistry is paramount. Camphane, also known as bornane, represents a fundamental bicyclic scaffold that has been central to the development of synthetic organic chemistry and the structural elucidation of natural products. This in-depth technical guide traces the history of this compound's discovery, the groundbreaking synthesis of its derivatives, and the experimental protocols that defined an era of chemical exploration.

The story of this compound is inextricably linked with its more famous oxidized sibling, camphor (B46023). The quest to understand and synthesize camphor, a prized natural product with a long history in traditional medicine and commerce, ultimately led to the characterization and synthesis of the parent hydrocarbon, this compound.

Early Investigations and the Structural Puzzle

The late 19th and early 20th centuries were a period of intense investigation into the chemical structures of natural products.[1][2][3] Terpenes, a class of organic compounds produced by a variety of plants, presented a particularly challenging puzzle due to their complex, often bridged, ring systems.[1][2][3] The work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds, was instrumental in laying the groundwork for understanding these molecules.[2]

The structure of camphor, with its bicyclo[2.2.1]heptane core, was a subject of considerable debate. Its molecular formula, C₁₀H₁₆O, was established, but its intricate three-dimensional arrangement remained elusive. The elucidation of its structure was a significant milestone in organic chemistry, and it was through the study of its degradation products and the eventual total synthesis of camphor that the underlying this compound skeleton was definitively proven.

The Landmark Synthesis of Komppa: A Definitive Proof

The definitive proof of the camphor structure, and by extension the this compound framework, came in 1903 with the first total synthesis of camphor by Finnish chemist Gustaf Komppa.[4] This achievement was a landmark in organic synthesis, as it was one of the first total syntheses of a complex natural product and was accomplished on an industrial scale.

Komppa's synthesis of camphoric acid, a key degradation product of camphor, provided irrefutable evidence for the bicyclic structure. While the detailed experimental protocols from his original publications in German are extensive, the key transformations are well-documented and represent a masterclass in classical organic synthesis.

From Camphor to this compound: The Final Reduction

With the structure of camphor established and its synthesis achieved, the path to the parent hydrocarbon, this compound, was clear. The conversion of a ketone to an alkane is a fundamental transformation in organic chemistry, and several methods were available to early 20th-century chemists.

Two of the most prominent methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This reaction, developed by Danish chemist Erik Christian Clemmensen in 1913, involves the reduction of a ketone or aldehyde using zinc amalgam and concentrated hydrochloric acid.[5][6][7] The reaction is particularly effective for aryl-alkyl ketones but can also be applied to cyclic ketones like camphor.[5][6]

Wolff-Kishner Reduction: Discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, this method utilizes the decomposition of a hydrazone derivative of the ketone in the presence of a strong base at high temperatures to yield the corresponding alkane.[8][9]

The application of these reduction methods to camphor provides a direct route to this compound (bornane).

Physical and Chemical Properties of this compound

This compound is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a white, crystalline solid with a characteristic mild odor. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol |

| Melting Point | 157-159 °C |

| Boiling Point | 160-162 °C |

| Solubility in water | 4.409 mg/L @ 25 °C (estimated) |

| Solubility in organic solvents | Soluble in alcohol |

Experimental Protocols

Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction

This protocol is a generalized procedure and requires appropriate safety precautions and laboratory expertise.

Materials:

-

Camphor

-

Potassium hydroxide (B78521)

-

Diethylene glycol (solvent)

Procedure:

-

A mixture of camphor, hydrazine hydrate, and diethylene glycol is heated to reflux.

-

After an initial reflux period, water is distilled from the reaction mixture.

-

Potassium hydroxide is added, and the temperature of the reaction mixture is raised and maintained to allow for the decomposition of the initially formed hydrazone.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The product, this compound, is extracted with a suitable organic solvent (e.g., ether).

-

The organic extract is washed, dried, and the solvent is removed to yield crude this compound.

-

The crude product can be purified by sublimation or recrystallization.

Visualizing the Synthetic Pathways

The logical progression of key synthetic routes and structural relationships can be visualized using diagrams.

Conclusion

The history of this compound is a compelling narrative of scientific inquiry, ingenuity, and the relentless pursuit of knowledge. From the early struggles to decipher the complex structures of terpenes to the landmark total synthesis of camphor by Komppa, the journey to understanding this fundamental bicyclic system has left an indelible mark on the field of organic chemistry. The development of robust reduction methods provided the final step in accessing the parent hydrocarbon, this compound. For today's researchers, this history not only provides a fascinating glimpse into the evolution of chemical synthesis but also underscores the enduring importance of fundamental molecular scaffolds in the design and development of new chemical entities.

References

- 1. muzablends.com [muzablends.com]

- 2. jm-distro.com [jm-distro.com]

- 3. worldscientific.com [worldscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. byjus.com [byjus.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

The Camphane Scaffold: A Comprehensive Technical Guide to its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction